![molecular formula C16H9IN2O3 B069113 Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- CAS No. 169038-38-4](/img/structure/B69113.png)
Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of heterocyclic compounds and has a complex structure.
Wirkmechanismus
The mechanism of action of Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- is not fully understood. However, several studies have suggested that it exerts its cytotoxic effects by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival.
Biochemische Und Physiologische Effekte
Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- has been shown to exhibit several biochemical and physiological effects. It has been reported to induce cell cycle arrest and inhibit DNA synthesis, leading to the inhibition of cancer cell proliferation. It has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in angiogenesis and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- in lab experiments is its potential as a cytotoxic agent against cancer cells. It can be used to study the mechanism of action of cytotoxic compounds and to develop new anticancer drugs. However, one of the limitations is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-. One of the areas of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand its mechanism of action and to optimize its cytotoxicity. Another area of interest is the development of new synthetic methods for the production of Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- and its analogs, which can lead to the discovery of new bioactive compounds. Additionally, studies on the pharmacokinetics and toxicity of Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- are needed to evaluate its potential as a drug candidate.
In conclusion, Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- is a synthetic compound that has shown potential as a cytotoxic agent against cancer cells and as a therapeutic agent for the treatment of inflammatory diseases. Its complex structure and synthesis method have made it a challenging compound to study, but further research is needed to fully understand its potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- is a complex process that involves several steps. One of the commonly used methods is the Pictet-Spengler reaction, which involves the condensation of tryptamine and an aldehyde or ketone in the presence of an acid catalyst. The resulting product is then subjected to several chemical transformations to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.
Eigenschaften
CAS-Nummer |
169038-38-4 |
|---|---|
Produktname |
Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- |
Molekularformel |
C16H9IN2O3 |
Molekulargewicht |
404.16 g/mol |
IUPAC-Name |
8-iodo-4-methoxyindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C16H9IN2O3/c1-22-12-4-2-3-9-13(12)18-15-14(20)10-7-8(17)5-6-11(10)19(15)16(9)21/h2-7H,1H3 |
InChI-Schlüssel |
BODHONFKPSQHDK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)I |
Kanonische SMILES |
COC1=CC=CC2=C1N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)I |
Synonyme |
Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



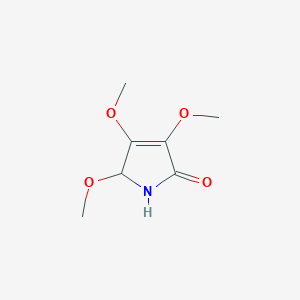
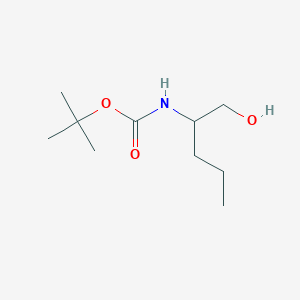
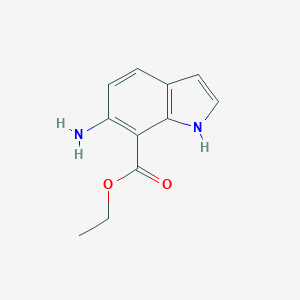
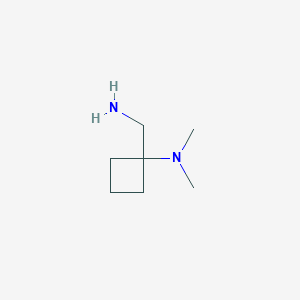
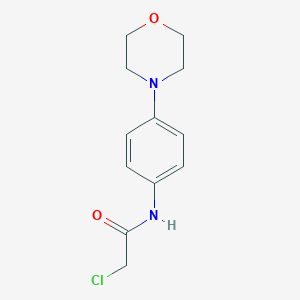

![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)
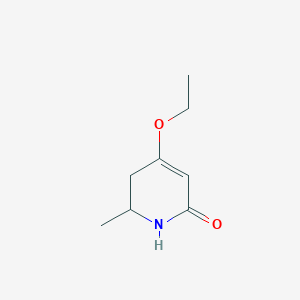
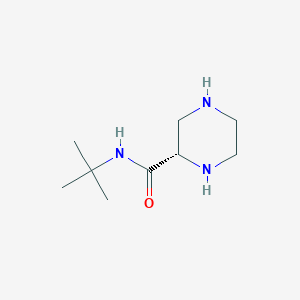
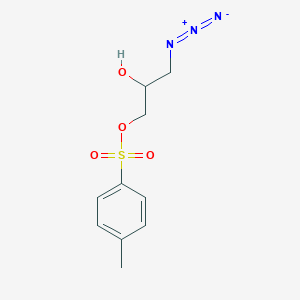
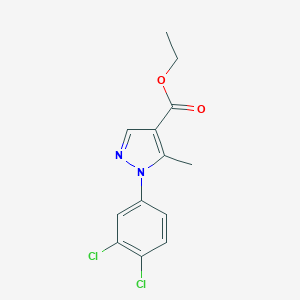
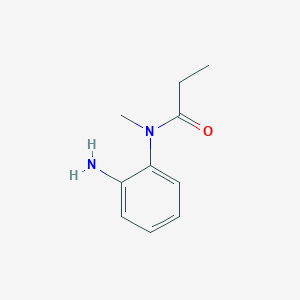
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)